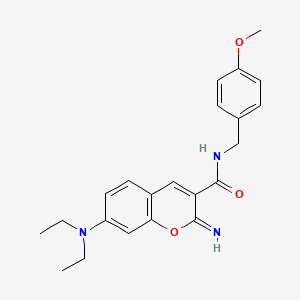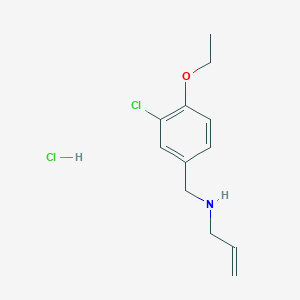![molecular formula C15H11F2NO B4848278 3-[(2,4-difluorophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B4848278.png)
3-[(2,4-difluorophenyl)amino]-1-phenyl-2-propen-1-one
Descripción general
Descripción
3-[(2,4-difluorophenyl)amino]-1-phenyl-2-propen-1-one, also known as DFP-1080, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of chalcones, which are known for their diverse biological activities. DFP-1080 is a potent inhibitor of the enzyme 15-lipoxygenase, which is involved in the biosynthesis of leukotrienes, which are inflammatory mediators. We will also list future directions for research involving this compound.
Mecanismo De Acción
3-[(2,4-difluorophenyl)amino]-1-phenyl-2-propen-1-one inhibits the enzyme 15-lipoxygenase by binding to its active site and preventing the formation of leukotrienes. This enzyme catalyzes the conversion of arachidonic acid to 15-hydroperoxyeicosatetraenoic acid (15-HPETE), which is then converted to leukotrienes by other enzymes. By inhibiting 15-lipoxygenase, 3-[(2,4-difluorophenyl)amino]-1-phenyl-2-propen-1-one can reduce the production of leukotrienes and modulate the inflammatory response.
Biochemical and Physiological Effects:
3-[(2,4-difluorophenyl)amino]-1-phenyl-2-propen-1-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 3-[(2,4-difluorophenyl)amino]-1-phenyl-2-propen-1-one can inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting the Akt/mTOR signaling pathway. 3-[(2,4-difluorophenyl)amino]-1-phenyl-2-propen-1-one has also been shown to modulate the inflammatory response by inhibiting the production of leukotrienes. In vivo studies have demonstrated that 3-[(2,4-difluorophenyl)amino]-1-phenyl-2-propen-1-one can reduce inflammation in animal models of asthma and other inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(2,4-difluorophenyl)amino]-1-phenyl-2-propen-1-one has several advantages for lab experiments. It is a potent and selective inhibitor of 15-lipoxygenase, which makes it a valuable tool for studying the role of this enzyme in various biological processes. 3-[(2,4-difluorophenyl)amino]-1-phenyl-2-propen-1-one is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, there are also some limitations to using 3-[(2,4-difluorophenyl)amino]-1-phenyl-2-propen-1-one in lab experiments. It has a relatively short half-life and can be rapidly metabolized in vivo, which can limit its effectiveness in some experiments. Additionally, 3-[(2,4-difluorophenyl)amino]-1-phenyl-2-propen-1-one can be toxic at high concentrations, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for research involving 3-[(2,4-difluorophenyl)amino]-1-phenyl-2-propen-1-one. One area of interest is the development of more potent and selective inhibitors of 15-lipoxygenase. This could lead to the development of new drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the study of the role of 15-lipoxygenase in other biological processes, such as lipid metabolism and neurodegenerative diseases. Finally, the use of 3-[(2,4-difluorophenyl)amino]-1-phenyl-2-propen-1-one in combination with other drugs or therapies could lead to new treatment strategies for a variety of diseases.
Aplicaciones Científicas De Investigación
3-[(2,4-difluorophenyl)amino]-1-phenyl-2-propen-1-one has been widely used in scientific research to study the role of 15-lipoxygenase in various biological processes. This enzyme is involved in the biosynthesis of leukotrienes, which are important mediators of inflammation, asthma, and other inflammatory diseases. By inhibiting this enzyme, 3-[(2,4-difluorophenyl)amino]-1-phenyl-2-propen-1-one can modulate the inflammatory response and provide insights into the underlying mechanisms of these diseases. 3-[(2,4-difluorophenyl)amino]-1-phenyl-2-propen-1-one has also been shown to have anticancer properties, as it can induce apoptosis in cancer cells by inhibiting the Akt/mTOR signaling pathway.
Propiedades
IUPAC Name |
(E)-3-(2,4-difluoroanilino)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2NO/c16-12-6-7-14(13(17)10-12)18-9-8-15(19)11-4-2-1-3-5-11/h1-10,18H/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEFXGPJWDWGMF-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CNC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[(2,4-Difluorophenyl)amino]-1-phenylprop-2-EN-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-methyl-9-{2-oxo-2-[4-(1-pyrrolidinyl)phenyl]ethoxy}-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4848205.png)
![N-{3-[(cyclopentylamino)carbonyl]-4,5-dimethyl-2-thienyl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B4848206.png)
![N-{1-[(4-bromophenoxy)methyl]-1H-pyrazol-4-yl}-1-methyl-3-(4-morpholinylcarbonyl)-1H-pyrazole-5-carboxamide](/img/structure/B4848208.png)
![2,4-dichlorophenyl {[2-nitro-4-(trifluoromethyl)phenyl]thio}acetate](/img/structure/B4848210.png)
![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4848216.png)

![1-[(3,4-dimethylphenyl)sulfonyl]-4-(2-ethylbutanoyl)piperazine](/img/structure/B4848234.png)
![N-allyl-3-(4-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4848244.png)

![N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]acetamide](/img/structure/B4848262.png)
![7-(difluoromethyl)-5-(4-methylphenyl)-N-(4-methyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4848285.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B4848295.png)
![3-fluoro-N-{3-[N-(2-hydroxy-1-naphthoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B4848302.png)
![methyl 5-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-2-furoate](/img/structure/B4848304.png)